![molecular formula C24H25NO7 B14091270 2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091270.png)
2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes a chromeno-pyrrole core and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde and 2-methoxyethylamine. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methoxyethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the chromeno-pyrrole core.
Oxidation: The final step involves the oxidation of the chromeno-pyrrole intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.
Scientific Research Applications
2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Materials Science: Its chromeno-pyrrole core can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups and the chromeno-pyrrole core play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the chromeno-pyrrole core.
Methyl 3,4,5-trimethoxybenzoate: Contains the trimethoxybenzene ring but differs in the rest of the structure.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Another compound with the trimethoxyphenyl group but with a different core structure.
Uniqueness
2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of the chromeno-pyrrole core and multiple methoxy groups. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C24H25NO7 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H25NO7/c1-13-6-7-16-15(10-13)21(26)19-20(25(8-9-28-2)24(27)23(19)32-16)14-11-17(29-3)22(31-5)18(12-14)30-4/h6-7,10-12,20H,8-9H2,1-5H3 |
InChI Key |
YIQAAZHYLCDGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14091194.png)
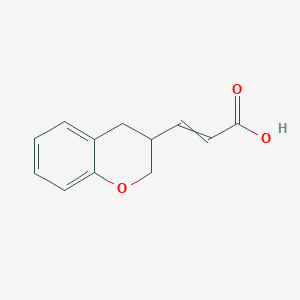
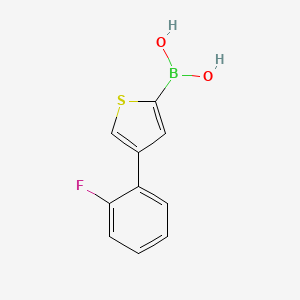
![2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14091213.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(4-phenylpiperidin-1-yl)methanone](/img/structure/B14091217.png)
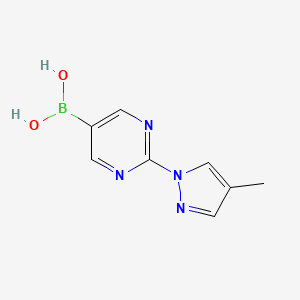
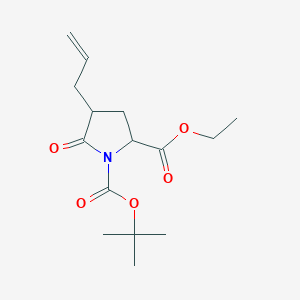
![1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091237.png)
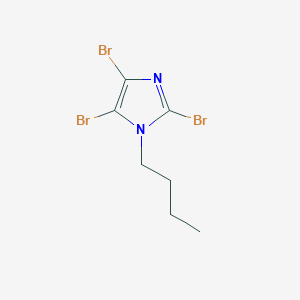
![2-(7-benzyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B14091244.png)
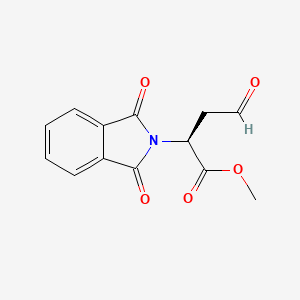
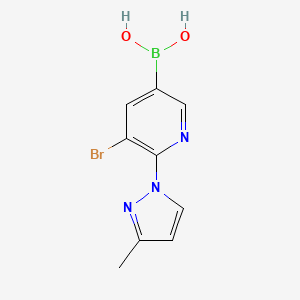
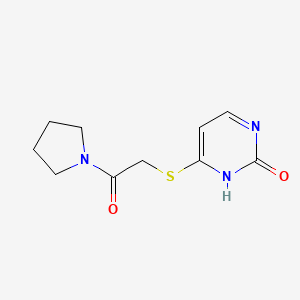
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091272.png)
